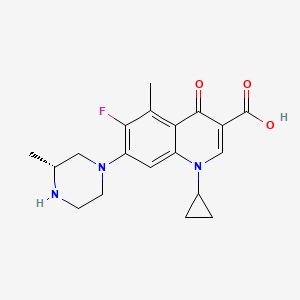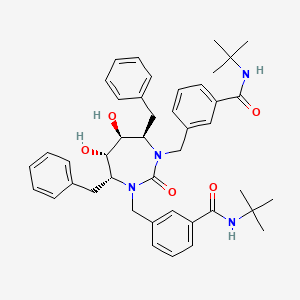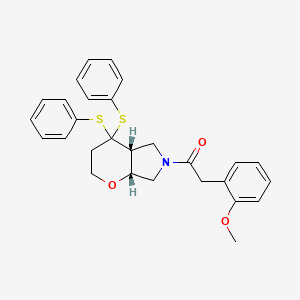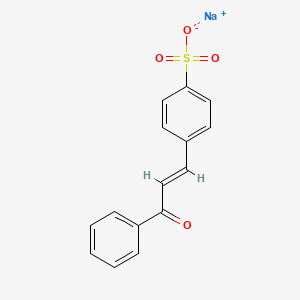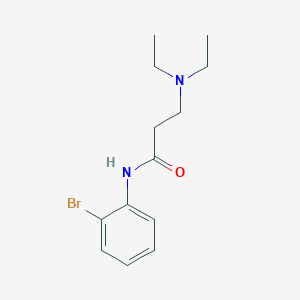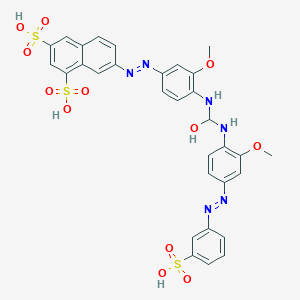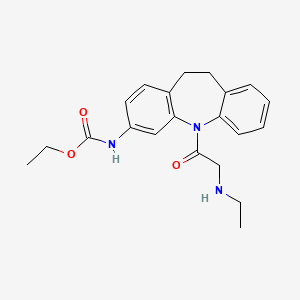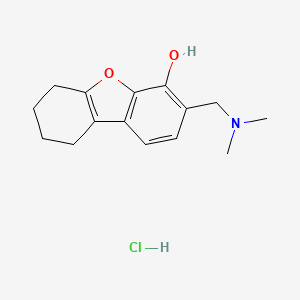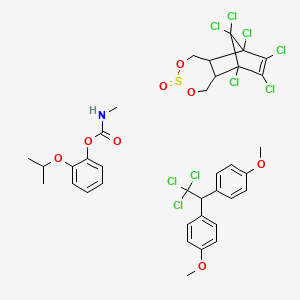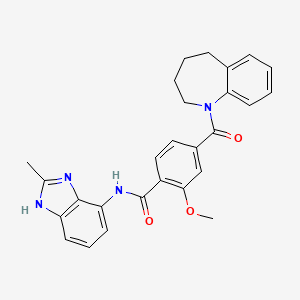
Phenol, 4-(2-(((2,3-dihydro-1,4-benzodioxin-2-yl)methyl)amino)ethoxy)-2-methyl-5-(1-methylethyl)-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
COR 28 14 is a synthetic compound that has garnered significant interest in the scientific community due to its unique chemical properties and potential applications. It is known for its ability to interact with various biological targets, making it a valuable compound in medicinal chemistry and other fields.
Preparation Methods
The synthesis of COR 28 14 involves several steps, each requiring specific reaction conditions and reagents. The synthetic route typically begins with the preparation of a key intermediate, which is then subjected to a series of chemical reactions to yield the final product. Industrial production methods often involve optimizing these steps to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
COR 28 14 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
COR 28 14 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology and medicine, it has shown potential as a therapeutic agent due to its ability to interact with specific molecular targets. Additionally, it is used in industrial applications, such as the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of COR 28 14 involves its interaction with specific molecular targets, leading to a series of biochemical events. These interactions can modulate various pathways, resulting in the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
When compared to similar compounds, COR 28 14 stands out due to its unique chemical structure and properties. Similar compounds include those with analogous functional groups or similar biological activities. COR 28 14 often exhibits superior performance in certain applications, making it a valuable compound in both research and industrial settings.
Properties
CAS No. |
84541-74-2 |
|---|---|
Molecular Formula |
C21H28ClNO4 |
Molecular Weight |
393.9 g/mol |
IUPAC Name |
4-[2-(2,3-dihydro-1,4-benzodioxin-3-ylmethylamino)ethoxy]-2-methyl-5-propan-2-ylphenol;hydrochloride |
InChI |
InChI=1S/C21H27NO4.ClH/c1-14(2)17-11-18(23)15(3)10-21(17)24-9-8-22-12-16-13-25-19-6-4-5-7-20(19)26-16;/h4-7,10-11,14,16,22-23H,8-9,12-13H2,1-3H3;1H |
InChI Key |
WHSRYUNMKZXAMG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1O)C(C)C)OCCNCC2COC3=CC=CC=C3O2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


